molecular formula C15H10ClN3O B6598959 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine CAS No. 1916702-26-5

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine

Cat. No.: B6598959
CAS No.: 1916702-26-5
M. Wt: 283.71 g/mol
InChI Key: XLCUDPNYOZZESJ-UHFFFAOYSA-N
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Description

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is a heterocyclic compound that features both benzofuran and benzodiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine typically involves the formation of the benzofuran and benzodiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and amination steps .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. Advanced techniques such as continuous flow synthesis may also be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential pharmacological properties. Studies have shown that benzodiazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been reported to inhibit cancer cell proliferation. For instance, benzodiazole derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Benzofuran derivatives are known for their antimicrobial activities. Research suggests that the incorporation of benzofuran into the benzodiazole framework may enhance antimicrobial efficacy against resistant strains of bacteria and fungi .
  • Neuroprotective Effects : Some studies indicate that compounds containing both benzofuran and benzodiazole may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its reactive sites allow for further derivatization, leading to the creation of new compounds with tailored properties. This is particularly relevant in the development of:

  • Hybrid Molecules : The synthesis of hybrid molecules combining different pharmacophores can lead to enhanced therapeutic profiles. For example, derivatives of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine could be designed to target multiple pathways in disease mechanisms .

Material Science

Research into the use of this compound in material science is emerging, particularly in the development of:

  • Fluorescent Materials : The unique optical properties of benzofuran and benzodiazole derivatives make them suitable for applications in fluorescent probes and sensors. These materials can be used for biological imaging or environmental monitoring due to their ability to emit light upon excitation .

Case Studies

Several studies underscore the potential applications of this compound:

  • Anticancer Screening : A study evaluated a series of benzodiazole derivatives for cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features exhibited significant growth inhibition, suggesting that this compound could be a promising candidate for further anticancer studies .
  • Antimicrobial Testing : In another investigation, researchers synthesized various benzofuran derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives showed potent activity, indicating that this compound may possess similar properties .
  • Fluorescent Probes Development : A recent study focused on developing fluorescent probes from benzofuran derivatives for use in live-cell imaging. The synthesized probes exhibited high stability and brightness, showcasing the potential utility of compounds like this compound in biophysical applications .

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is unique due to its specific combination of benzofuran and benzodiazole rings, along with the presence of chlorine and amine groups.

Biological Activity

2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving benzofuran derivatives. A notable method includes the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1-phenyl-2-bromoethanones under reflux conditions in ethanol, yielding yellow crystals with a melting point of 219–220°C . The structural analysis reveals significant dihedral angles between the central pyrazole ring and adjacent aromatic systems, which may influence its biological interactions.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted that derivatives with similar structures displayed cytotoxic effects on human cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzofuran derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies focusing on related compounds demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Imaging Probes for Prion Diseases

Recent advancements have explored the use of benzofuran derivatives as imaging probes for prion diseases. Specifically, derivatives designed from benzofuran structures exhibited high binding affinities to prion protein aggregates in mouse models. This highlights their potential utility in diagnosing neurodegenerative diseases associated with prion accumulation .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines; effective against various types of cancer
Antimicrobial EfficacySignificant inhibition of MRSA growth; potential for developing new antibiotics
Imaging ProbesHigh binding affinity to prion aggregates; useful for imaging in prion disease studies

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-6-chloro-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUDPNYOZZESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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